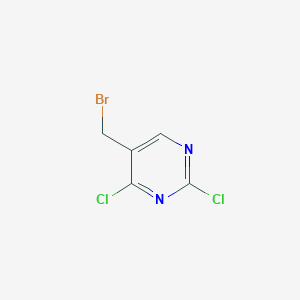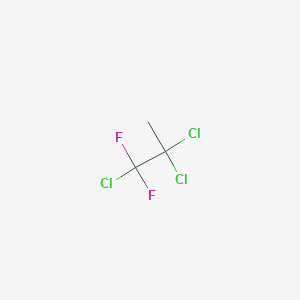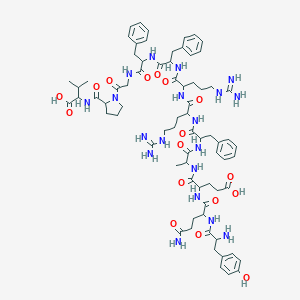
10-Butyl-2-chloroacridin-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Butyl-2-chloroacridin-9-one is a heterocyclic compound belonging to the acridine family. Acridines are known for their diverse applications in various fields, including medicinal chemistry and material science. This compound, with the molecular formula C₁₇H₁₆ClNO, is characterized by the presence of a butyl group at the 10th position and a chlorine atom at the 2nd position on the acridin-9-one core.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-Butyl-2-chloroacridin-9-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroaniline and butyl bromide.
Formation of Intermediate: The initial step involves the formation of an intermediate through a nucleophilic substitution reaction. For instance, 2-chloroaniline reacts with butyl bromide in the presence of a base like potassium carbonate to form N-butyl-2-chloroaniline.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable cyclizing agent, such as polyphosphoric acid, to form the acridin-9-one core.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control enhances the efficiency of the production process.
化学反応の分析
Types of Reactions: 10-Butyl-2-chloroacridin-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group.
Substitution: The chlorine atom at the 2nd position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of acridin-9-one derivatives.
Reduction: Formation of reduced acridin-9-one derivatives.
Substitution: Formation of substituted acridin-9-one derivatives.
科学的研究の応用
10-Butyl-2-chloroacridin-9-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.
Material Science: The compound is utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique photophysical properties.
Biological Studies: It serves as a fluorescent probe in biological studies for imaging and tracking cellular processes.
Chemical Research: The compound is employed in the study of reaction mechanisms and the development of new synthetic methodologies.
作用機序
The mechanism of action of 10-Butyl-2-chloroacridin-9-one involves its interaction with specific molecular targets and pathways. For instance:
DNA Intercalation: The planar structure of the acridin-9-one core allows it to intercalate into DNA, disrupting the replication and transcription processes, which is crucial for its anticancer activity.
Enzyme Inhibition: The compound can inhibit enzymes like topoisomerases, which are involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells.
類似化合物との比較
10-Butyl-2-chloroacridin-9-one can be compared with other similar compounds, such as:
Acridin-9-one: Lacks the butyl and chloro substituents, resulting in different chemical and biological properties.
2-Chloroacridin-9-one: Similar structure but without the butyl group, affecting its solubility and reactivity.
10-Butylacridin-9-one: Lacks the chlorine atom, leading to variations in its chemical reactivity and biological activity.
Uniqueness: The presence of both butyl and chloro substituents in this compound imparts unique chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
10-butyl-2-chloroacridin-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-2-3-10-19-15-7-5-4-6-13(15)17(20)14-11-12(18)8-9-16(14)19/h4-9,11H,2-3,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMSWGOFSKMMCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














